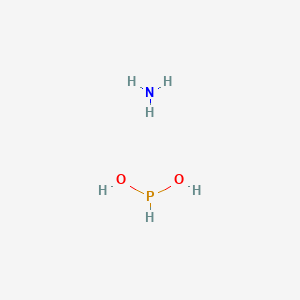

Phosphonous acid, ammonia salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

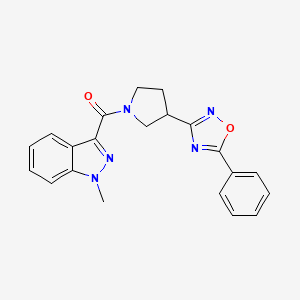

Vue d'ensemble

Description

Phosphonous acid, also known as phosphonic acid, is a compound described by the formula H3PO3 . This acid is diprotic, meaning it readily ionizes two protons . It is an intermediate in the preparation of other phosphorus compounds . Ammonium salts, on the other hand, are ionic compounds composed of ammonium ions (NH4+) and acid radical ions, generally obtained through the reaction of ammonia and acid .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Subsequent direct acidic hydrolysis of the crude reaction mixture leads to the desired novel N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts with overall yields of up to 88% .Molecular Structure Analysis

Phosphorous acid is produced in the form of a white volatile powder by the slow combustion of phosphorus . Its salts are called phosphites . It is conveniently prepared by allowing phosphorous trichloride to react with water .Chemical Reactions Analysis

When ABC dry powder was applied to the flame, ammonium dihydrogen phosphate (the main fire-extinguishing component of ABC dry powder) would rapidly decompose into phosphoric acid (H3PO4) and ammonia . Therefore, in order to figure out the chemical reaction mechanism of ABC dry powder and active radicals, the main focus of this paper is on the H3PO4 .Physical and Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule .Applications De Recherche Scientifique

Electrochemical Synthesis of Ammonia A phosphonium salt serves as a stable proton shuttle in electrochemical ammonia synthesis, offering a zero-carbon emission alternative to the Haber-Bosch process. This approach enhances ionic conductivity, allowing high ammonia production rates and demonstrating continuous operation for more than 3 days (Suryanto et al., 2021).

Ammonia Sensing Technologies Copper biphenylbis(phosphonate) thin films on quartz crystal microbalance devices enable ammonia detection at low gas-phase concentrations, utilizing shape-selective intercalation reactions. This technique showcases the material's specificity and sensitivity towards ammonia, potentially useful for environmental monitoring and industrial applications (Brousseau & Mallouk, 1997).

Microporous Material Synthesis Aluminum bisphosphonates have been synthesized to create microporous materials with significant surface areas, using bisphosphonic acids as crosslinking agents. These materials are characterized by their acid properties and potential applications in catalysis, adsorption, and separation technologies (Gómez-Alcántara et al., 2006).

Extraction and Recovery of Metals Phosphonium ionic liquid, in combination with toluene, has shown high efficiency in extracting palladium(II) from hydrochloric acid solutions. This novel reagent allows for the effective and fast extraction of palladium, showcasing potential applications in metal recovery and recycling processes (Cieszynska & Wiśniewski, 2010).

Surface and Interface Property Control Phosphonic acids are increasingly recognized for their role in controlling surface and interface properties in various materials and devices. They are used in the surface modification of inorganic substrates, contributing to the development of organic electronic devices, photovoltaic cells, and nanomaterials (Guerrero et al., 2013).

Wastewater Treatment The UV/Fenton treatment has been investigated for the removal of phosphonates from industrial wastewater, demonstrating that this method can effectively degrade phosphonates and reduce eutrophication potential. This study highlights the importance of advanced oxidation processes in treating wastewater containing resistant organic compounds (Rott et al., 2017).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Phosphonous acid, ammonia salt can be achieved through a simple acid-base reaction between phosphorous acid and ammonia.", "Starting Materials": [ "Phosphorous acid (H3PO3)", "Ammonia (NH3)" ], "Reaction": [ "Add ammonia slowly to phosphorous acid while stirring", "Heat the mixture to 60-70°C for 1-2 hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain Phosphonous acid, ammonia salt" ] } | |

Numéro CAS |

7803-65-8 |

Formule moléculaire |

H4NO2P |

Poids moléculaire |

81.011 g/mol |

Nom IUPAC |

azane;phosphonous acid |

InChI |

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2) |

Clé InChI |

AKYKNEHYFVLCTH-UHFFFAOYSA-N |

SMILES |

N.OPO |

SMILES canonique |

[NH4+].[O-]P=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)